4-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S2/c1-22(2)28(25,26)16-9-7-15(8-10-16)20(24)23-12-11-19(27-14-13-23)17-5-3-4-6-18(17)21/h3-10,19H,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKPGQLRWOWDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key features with sulfonamide derivatives and heterocyclic systems described in the evidence. Below is a comparative analysis:
Key Findings from Analogues
Tautomerism and Stability : Triazole-thione tautomerism in compounds [7–9] stabilizes the thione form via intramolecular hydrogen bonding, a feature absent in the rigid thiazepane system .
Bioactivity Trends: Quinolone-sulfonamide hybrids (e.g., 7f) demonstrate antibacterial activity via dual targeting (DNA gyrase and sulfonamide pathways), suggesting the target compound could exploit similar mechanisms .
Research Implications and Limitations
- Thiazepane vs. However, synthetic challenges (e.g., ring closure efficiency) could limit yields .
- Substituent Effects : The 2-chlorophenyl group may confer metabolic resistance compared to fluorine-substituted analogs (e.g., 2,4-difluorophenyl in [7–9]), but this requires experimental validation .
- Data Gaps : Direct pharmacological or physicochemical data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence, necessitating further experimental studies.
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